REACTION_CXSMILES
|
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH:8]1[C:21]2NC3C(=CC=CC=3)SC=2C=C[CH:9]=1>C(O)CCC>[C:1]([O:6][CH2:7][CH2:9][CH2:8][CH3:21])(=[O:5])[C:2]([CH3:4])=[CH2:3]
|
Name
|
reaction
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing a 5
|
Type
|
CUSTOM
|
Details
|
equipped with an agitatior
|
Type
|
DISTILLATION
|
Details
|
thermocouple, and a 10-tray Oldershaw fractional distillation column
|
Type
|
ADDITION
|
Details
|
Thirty grams of the heterogeneous zirconium vinylbenzyl acetylacetonate/styrene/divinylbenzene catalyst was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux at atmospheric pressure while an azeotropic mixture of methyl methacrylate and methanol
|
Type
|
CUSTOM
|
Details
|
was removed from the upper portion of the fractionating column
|
Type
|
CUSTOM
|
Details
|
was 64°-67° C.
|
Type
|
CUSTOM
|
Details
|
pot was 101°-107° C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |